Cas no 333342-82-8 (3,5-Pyrazolidinedione, 1-(3-chloro-4-methylphenyl)-)

3,5-Pyrazolidinedione, 1-(3-chloro-4-methylphenyl)-, is a heterocyclic organic compound featuring a pyrazolidinedione core substituted with a 3-chloro-4-methylphenyl group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The chloro and methyl substituents enhance its electronic properties, making it a versatile intermediate for synthesizing biologically active molecules. Its rigid framework and functional groups allow for selective modifications, facilitating the development of targeted compounds. The compound’s stability under standard conditions ensures reliable handling and storage. Researchers value its role in medicinal chemistry, particularly in designing enzyme inhibitors or anti-inflammatory agents, due to its structural resemblance to known pharmacophores.
3,5-Pyrazolidinedione, 1-(3-chloro-4-methylphenyl)- structure
333342-82-8 structure
Product Name:3,5-Pyrazolidinedione, 1-(3-chloro-4-methylphenyl)-
CAS No:333342-82-8
MF:C10H9ClN2O2
MW:224.643661260605
CID:1456851
PubChem ID:774028
Update Time:2025-08-03

3,5-Pyrazolidinedione, 1-(3-chloro-4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 3,5-Pyrazolidinedione, 1-(3-chloro-4-methylphenyl)-
    • BBL026668
    • Oprea1_824247
    • 1-(3-Chloro-4-methyl-phenyl)-pyrazolidine-3,5-dione
    • AKOS037483212
    • 1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLE-3,5(2H,4H)-DIONE
    • NJFLCPJNPSIUCM-UHFFFAOYSA-N
    • 333342-82-8
    • STL477231
    • 1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione
    • HMS1609K21
    • 2-(3-chloro-4-methylphenyl)-5-hydroxy-2,4-dihydro-3H-pyrazol-3-one
    • VS-08394
    • AKOS000431600
    • STK389042
    • Oprea1_778698
    • SCHEMBL5737157
    • Inchi: 1S/C10H9ClN2O2/c1-6-2-3-7(4-8(6)11)13-10(15)5-9(14)12-13/h2-4H,5H2,1H3,(H,12,14)
    • InChI Key: NJFLCPJNPSIUCM-UHFFFAOYSA-N
    • SMILES: ClC1=C(C)C=CC(=C1)N1C(CC(N1)=O)=O

Computed Properties

  • Exact Mass: 224.03537
  • Monoisotopic Mass: 224.0352552g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 49.4Ų

Experimental Properties

  • PSA: 49.41

3,5-Pyrazolidinedione, 1-(3-chloro-4-methylphenyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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333342-82-8 98%
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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3,5-Pyrazolidinedione, 1-(3-chloro-4-methylphenyl)- Related Literature

Additional information on 3,5-Pyrazolidinedione, 1-(3-chloro-4-methylphenyl)-

Recent Advances in the Study of 3,5-Pyrazolidinedione, 1-(3-chloro-4-methylphenyl)- (CAS: 333342-82-8)

The compound 3,5-Pyrazolidinedione, 1-(3-chloro-4-methylphenyl)- (CAS: 333342-82-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrazolidinedione core and chloro-methylphenyl substituent, exhibits promising pharmacological properties, particularly in the context of anti-inflammatory and analgesic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its potential therapeutic uses.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. The researchers demonstrated that 3,5-Pyrazolidinedione, 1-(3-chloro-4-methylphenyl)- exhibits selective COX-2 inhibition with an IC50 value of 0.8 μM, significantly lower than that of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This selectivity suggests a reduced risk of gastrointestinal side effects, a common limitation of current NSAIDs.

In addition to its anti-inflammatory properties, recent preclinical studies have explored the compound's potential as an analgesic. A research team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that the compound effectively attenuates pain responses in murine models of neuropathic pain, with efficacy comparable to gabapentin but with a more favorable pharmacokinetic profile. The study highlighted the compound's ability to cross the blood-brain barrier and its prolonged half-life in plasma, making it a promising candidate for further development.

The synthetic optimization of 3,5-Pyrazolidinedione, 1-(3-chloro-4-methylphenyl)- has also been a focus of recent research. A 2024 paper in Organic Process Research & Development detailed a novel, scalable synthesis route that improves yield from 45% to 78% while reducing the use of hazardous reagents. This advancement addresses previous challenges in large-scale production and could facilitate future clinical trials.

Despite these promising developments, challenges remain in the clinical translation of this compound. A recent review in Expert Opinion on Drug Metabolism & Toxicology pointed out the need for more comprehensive toxicity studies, particularly regarding long-term use. However, the overall research trajectory suggests that 3,5-Pyrazolidinedione, 1-(3-chloro-4-methylphenyl)- represents a valuable scaffold for the development of next-generation anti-inflammatory and analgesic agents.

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